Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

regioisomerism building block drug-impurity profiling

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 103987-19-5) is a chiral 1,4-benzodioxane derivative belonging to the broader family of 2-substituted-2,3-dihydro-1,4-benzodioxines widely employed as key intermediates for enantioselective synthesis of therapeutic agents. This compound features a specific functionalization pattern comprising a C2-hydroxymethyl handle and a C6-methyl carboxylate ester on the fused dioxane ring, yielding a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 103987-19-5
Cat. No. B1379274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate
CAS103987-19-5
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(CO2)CO
InChIInChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3
InChIKeyTZDQZGZDSIQMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 103987-19-5): Procurement-Quality Benchmarking


Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 103987-19-5) is a chiral 1,4-benzodioxane derivative belonging to the broader family of 2-substituted-2,3-dihydro-1,4-benzodioxines widely employed as key intermediates for enantioselective synthesis of therapeutic agents [1]. This compound features a specific functionalization pattern comprising a C2-hydroxymethyl handle and a C6-methyl carboxylate ester on the fused dioxane ring, yielding a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol . Its regiochemically defined scaffold distinguishes it from other isomeric benzodioxine carboxylates and underlies its utility as a building block for protease inhibitors, antiplatelet agents, and chiral resolution studies.

Why Generic 1,4-Benzodioxine Substitution Fails for Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 103987-19-5)


Simple in-class substitution of Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate with other 1,4-benzodioxine analogs is precluded by the dramatic impact of regio- and stereochemistry on both biological activity and downstream reactivity. Within the 2,3-dihydro-1,4-benzodioxine scaffold, shifting the carboxylate ester from the 6- to the 7-position or altering the C2 stereochemistry can invert or abolish pharmacological potency, as demonstrated by the sharp Ki variations observed for thrombin inhibition among regioisomeric pairs [1]. Furthermore, the nature of the racemate—whether it behaves as a racemic compound or a conglomerate—dictates the applicable resolution strategy; for instance, 2-hydroxymethylbenzodioxanes form racemic compounds, whereas their mesyl esters form conglomerates, making generic chiral separation protocols ineffective without this prior knowledge [2]. Consequently, procurement of the exact CAS 103987-19-5 entity is mandatory to ensure reproducible synthetic outcomes, biological assay results, and regulatory compliance, particularly when the compound serves as a drug-impurity reference standard or chiral building block.

Quantitative Differentiation Guide for Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 103987-19-5)


Regioisomeric Differentiation: 2-Hydroxymethyl vs. 3-Hydroxymethyl in 1,4-Benzodioxine Carboxylates

The target compound is the 2-hydroxymethyl-6-carboxylate regioisomer, which must be distinguished from its isomeric counterpart, 3-hydroxymethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate (CAS 103988-51-8) [1]. In analogous benzodioxine systems, the position of the ring substituent exerts a pronounced influence on pharmacological activity; shifting the carboxylate from the 6- to the 7-position in thrombin inhibitors altered the Ki value by more than 3-fold in matched stereoisomeric pairs [2]. Although a direct head-to-head biological comparison between the 2-hydroxymethyl and 3-hydroxymethyl regioisomers has not been published, this class-level inference underscores the critical need to verify regioisomeric identity during procurement.

regioisomerism building block drug-impurity profiling

Chiral Building Block Utility: 2-Hydroxymethyl vs. 2-Carboxylic Acid Congeners

The 2-hydroxymethyl substituent confers a defined solid-state behavior that is absent in the corresponding 2-carboxylic acid. DSC analysis established that racemic 2-hydroxymethyl-1,4-benzodioxane forms a racemic compound, while its mesyl ester forms a conglomerate amenable to entrainment resolution [1]. In contrast, racemic 1,4-benzodioxane-2-carboxylic acid is a racemic compound, but its methyl ester is a conglomerate. This thermodynamic fingerprint dictates which enantiomeric enrichment strategy is viable; the 2-hydroxymethyl handle enables resolution routes that are unavailable or inefficient for the 2-carboxy or 2-alkoxycarbonyl analogs.

chiral resolution enantioselective synthesis conglomerate vs. racemic compound

Functional-Group Orthogonality: Concurrent Hydroxymethyl and Methyl Ester Handles

This compound uniquely juxtaposes a primary alcohol (hydroxymethyl) and a methyl ester on the benzodioxine core. The hydroxymethyl group provides a nucleophilic handle for oxidation to the aldehyde/carboxylic acid or conversion to a leaving group (mesylate, tosylate, halide) without affecting the ester . Conversely, the methyl ester can be hydrolyzed under mild basic conditions (e.g., LiOH, THF/H₂O) while preserving the hydroxymethyl moiety. This orthogonality is absent in the completely reduced analog 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine (lacking the 6-ester) or in 1,4-benzodioxane-2,6-dicarboxylic acid dimethyl ester (lacking the primary alcohol).

orthogonal protection divergent synthesis prodrug design

Pharmaceutical Reference Utility: Drug-Impurity Standard vs. General Reagent

Multiple supplier datasheets explicitly classify CAS 103987-19-5 as a drug impurity reference standard and pharmaceutical research reagent, distinguishing it from generic 1,4-benzodioxine building blocks that lack this validated impurity-profiling role [1]. This designation implies that the compound has been identified and structurally confirmed as a potential or actual impurity in a drug substance; its procurement as a characterized reference material enables accurate quantification during forced degradation studies and batch-release testing. Standard 1,4-benzodioxine intermediates (e.g., 1,4-benzodioxane-6-carboxylic acid methyl ester) are not qualified for this regulatory function.

drug impurity reference standard quality control

Procurement-Driven Application Scenarios for Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 103987-19-5)


Enantioselective Synthesis of Dual Antithrombotic Agents

The 2-hydroxymethyl-6-carboxylate architecture maps directly onto the pharmacophoric requirements of dual thrombin/GPIIb/IIIa inhibitors. When elaborated into the (S)-6-substituted regioisomeric series, compounds derived from this scaffold achieved Ki(thrombin) = 1.67 ± 0.27 μM and IC₅₀(GPIIb/IIIa) = 0.665 ± 0.26 μM [1]. The C2-hydroxymethyl group serves as the immediate precursor for installing diverse leaving groups required for coupling to arginine-mimetic moieties, while the C6-ester undergoes saponification to the carboxylic acid that engages key residues in the thrombin S1 pocket. Procuring the exact CAS 103987-19-5 ensures the correct regioisomeric starting point, as the 7-substituted or 3-hydroxymethyl isomers yield dramatically different activity profiles.

Chiral Resolution Methodology Development and Scale-Up

The known racemic behavior of 2-hydroxymethylbenzodioxanes—forming racemic compounds amenable to classical diastereomeric resolution—makes this ester an ideal substrate for developing scalable resolution protocols [2]. After saponification to the carboxylic acid, the compound can be resolved with (+)-dehydroabietylamine in high chemical yield and enantiomeric excess; alternatively, the hydroxymethyl group can be derivatized to a mesylate ester that crystallizes as a conglomerate, enabling preferential crystallization. These well-characterized phase behaviors reduce process-development risk compared to uncharacterized benzodioxine analogs.

Regulatory-Compliant Impurity Profiling in Pharmaceutical Development

As a designated drug-impurity reference standard [3], this compound supports quantitative impurity analysis under ICH Q3A/Q3B guidelines. Its availability in characterized form (typically ≥95% purity) allows direct use as a calibration standard or spike-and-recovery control in HPLC/UPLC methods without the need for laborious in-house synthesis and structure confirmation. This contrasts with close analogs such as methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, which are sold as general research reagents lacking documented impurity-reference provenance.

Quote Request

Request a Quote for Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.